molecular formula C18H22N2O6S3 B2951008 4-((4-Methoxyphenyl)sulfonyl)-8-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 903335-09-1

4-((4-Methoxyphenyl)sulfonyl)-8-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B2951008
CAS No.: 903335-09-1
M. Wt: 458.56
InChI Key: FQNUZIRJKKFREL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-Methoxyphenyl)sulfonyl)-8-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane ( 903335-09-1) is a high molecular weight (458.57 g/mol) chemical compound with the molecular formula C 18 H 22 N 2 O 6 S 3 . This spirocyclic compound features a 1-oxa-4,8-diazaspiro[4.5]decane core, which is a privileged structure in medicinal chemistry known for its three-dimensionality and potential for high affinity and selectivity towards biological targets. The structure is further functionalized with two distinct sulfonyl groups: a 4-methoxyphenylsulfonyl and a thiophen-2-ylsulfonyl moiety. The 1-oxa-4,8-diazaspiro[4.5]decane scaffold is a subject of active research in drug discovery. Scientific studies have demonstrated that derivatives based on this core structure can exhibit potent and selective activity against biologically relevant receptors. For instance, closely related fluoro analogues have been developed as highly selective alpha(1d)-adrenergic receptor antagonists , while other 1-oxa-8-azaspiro[4.5]decane derivatives have been synthesized and evaluated as candidate radioligands for sigma-1 receptors, showing potential for use in brain imaging with Positron Emission Tomography (PET) . This suggests that our product, with its unique dual-sulfonyl substitution pattern, is a valuable chemical tool for pharmaceutical researchers exploring structure-activity relationships (SAR), probing biological mechanisms, and developing new therapeutic agents or diagnostic tools, particularly in the fields of neuroscience and cardiovascular disease. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(4-methoxyphenyl)sulfonyl-8-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O6S3/c1-25-15-4-6-16(7-5-15)28(21,22)20-12-13-26-18(20)8-10-19(11-9-18)29(23,24)17-3-2-14-27-17/h2-7,14H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQNUZIRJKKFREL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((4-Methoxyphenyl)sulfonyl)-8-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane (CAS Number: 903335-09-1) is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article presents a detailed review of its biological activity based on available research findings, including synthesis, molecular docking studies, and various biological assays.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N2O6S3C_{18}H_{22}N_{2}O_{6}S_{3}, with a molecular weight of approximately 458.6 g/mol. The structure features a spirocyclic framework that is known to influence its biological properties significantly.

Synthesis and Structure-Activity Relationship (SAR)

Recent studies have focused on the synthesis of this compound along with its analogs to evaluate their biological activities. The structure-activity relationship (SAR) indicates that modifications on the sulfonamide group and the spirocyclic structure can lead to significant changes in biological efficacy.

Table 1: Summary of Synthesized Compounds and Their Biological Activities

CompoundActivity AssessedIC50 (µM)Mechanism of Action
4aAntiproliferative0.5MMP2 inhibitor
16eCA IX Inhibition0.1Tumor microenvironment modulation
16aMigration Inhibition0.3Cell cycle arrest

Anticancer Activity

Research has shown that compounds similar to This compound exhibit anticancer properties by inhibiting key enzymes involved in tumor progression. For instance, compound 4a demonstrated notable antiproliferative activity against MDA-MB-231 breast cancer cells by inducing apoptosis and cell cycle arrest, suggesting its potential as an anticancer agent .

Enzyme Inhibition

The compound's ability to inhibit carbonic anhydrase (CA) isoforms has been a focal point of research. Specifically, it has been shown to inhibit CA IX and CA XII, which are associated with tumor growth and metastasis. The inhibitory activity against CA IX was quantified with an IC50 value as low as 51.6 nM for certain derivatives . Such inhibition can lead to the reversal of tumor microenvironment acidification, enhancing therapeutic efficacy.

Case Studies

  • In Vitro Studies : A study highlighted the effectiveness of various sulfonamide derivatives in reducing cell viability in hypoxic conditions typical of solid tumors . The results indicated that modifications on the sulfonamide moiety could enhance or diminish anticancer activity.
  • In Vivo Studies : Compound 4a was tested in murine models where it showed significant tumor suppression without acute toxicity at doses up to 100 mg/kg . This suggests a favorable safety profile alongside its therapeutic potential.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name / CAS Substituents (Position 4 / 8) Molecular Formula Molecular Weight Key Features
Target Compound 4-(4-MeO-Ph-SO₂), 8-(Thiophen-2-SO₂) C₁₈H₂₀N₂O₆S₃* ~482.6† Dual sulfonyl; methoxy (electron-donating) and thiophene (heterocyclic)
8-(4-Nitrophenylsulfonyl)-4-(Thiophen-2-SO₂) (CAS 898425-30-4) 4-(Thiophen-2-SO₂), 8-(4-NO₂-Ph-SO₂) C₁₇H₁₉N₃O₇S₃ 473.6 Nitro group (electron-withdrawing); swapped substituent positions
8-(Mesitylsulfonyl)-4-(4-MeO-Ph-SO₂) (CAS 898452-95-4) 4-(4-MeO-Ph-SO₂), 8-(Mesityl-SO₂) C₂₃H₃₀N₂O₆S₂ 494.6 Bulky mesityl group; increased steric hindrance
8-(4-Bromobenzoyl)-4-(4-F-3-Me-Ph-SO₂) (G499-0278) 4-(4-F-3-Me-Ph-SO₂), 8-(4-Br-Ph-CO) C₂₁H₂₂BrFN₂O₄S 497.4 Benzoyl vs. sulfonyl; bromine enhances lipophilicity
4-(Thiophen-2-SO₂)-1-oxa-4,8-diazaspiro[4.5]decane (CAS 1172931-63-3) 4-(Thiophen-2-SO₂), 8-H C₁₁H₁₄N₂O₄S₂ ~314.4 Mono-sulfonyl; highlights effect of dual substitution

*Inferred formula; †Estimated based on analogs.

Electronic and Steric Effects

  • Target vs. 898425-30-4 : The nitro group in 898425-30-4 is strongly electron-withdrawing, which may reduce electron density at the sulfonyl group compared to the target’s methoxy substituent. This could alter receptor-binding kinetics or metabolic stability.
  • Target vs. The thiophene in the target offers a balance between size and aromaticity.
  • Target vs. G499-0278 : The benzoyl group in G499-0278 replaces a sulfonyl, reducing polarity and possibly enhancing CNS penetration due to increased lipophilicity (log P ~5.0 inferred from similar benzoyl compounds ).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and what critical parameters influence yield?

  • Methodological Answer : A common approach involves sequential sulfonylation of the 1-oxa-4,8-diazaspiro[4.5]decane core. Key steps include:

  • Step 1 : Reacting the spirocyclic amine precursor with 4-methoxyphenylsulfonyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine, 16–24 h at RT) .
  • Step 2 : Introducing the thiophen-2-ylsulfonyl group via a second sulfonylation, requiring precise stoichiometry (1:1.1 molar ratio) to avoid over-substitution.
  • Critical Parameters : Reaction temperature (0–25°C), solvent polarity (dichloromethane vs. THF), and purification via silica gel chromatography with gradients of dichloromethane/methanol (9:1) .

Q. Which spectroscopic techniques are recommended for characterizing the spirocyclic structure and sulfonyl groups?

  • Methodological Answer :

  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm spirocyclic geometry (e.g., distinct diastereotopic proton splitting at C-5 and C-9) and sulfonyl integration (δ ~7.5–8.0 ppm for aromatic protons) .
  • IR : Identify sulfonyl S=O stretches (asymmetric ~1350 cm1^{-1}, symmetric ~1150 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ with <2 ppm error) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities across studies?

  • Methodological Answer :

  • Data Harmonization : Compare assay conditions (e.g., cell lines, incubation times) from conflicting studies. For example, variations in IC50_{50} values may arise from differences in ATP concentration in kinase assays .
  • Theoretical Frameworks : Link results to mechanistic hypotheses (e.g., sulfonyl group interactions with hydrophobic pockets vs. hydrogen bonding). Use molecular docking (AutoDock Vina) to predict binding modes .
  • Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data, adjusting for covariates like purity (>95% by HPLC) .

Q. What strategies optimize solubility and stability for in vivo pharmacological testing?

  • Methodological Answer :

  • Co-Solvent Systems : Test aqueous-organic mixtures (e.g., 10% DMSO/90% saline) while monitoring compound aggregation via dynamic light scattering .
  • pH Adjustment : Evaluate solubility in buffered solutions (pH 1.2–7.4) to simulate gastrointestinal vs. systemic conditions .
  • Lyophilization : For long-term storage, lyophilize with cryoprotectants (e.g., trehalose) and validate stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .

Q. How can structure-activity relationship (SAR) studies be designed to explore sulfonyl group contributions?

  • Methodological Answer :

  • Analog Synthesis : Replace 4-methoxyphenyl or thiophene sulfonyl groups with bioisosteres (e.g., 4-fluorophenyl, pyridinyl) .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical sulfonyl interactions.
  • In Vitro Testing : Prioritize assays measuring target engagement (e.g., enzyme inhibition) over phenotypic screens to isolate SAR effects .

Data Contradiction Analysis

Q. How should conflicting results in spirocyclic compound reactivity be addressed?

  • Methodological Answer :

  • Replicate Conditions : Reproduce divergent experiments (e.g., oxidation of the 1-oxa ring) under controlled atmospheres (N2_2 vs. O2_2) .
  • Advanced Characterization : Employ X-ray crystallography (as in ) to confirm structural integrity post-reaction.
  • Kinetic Studies : Use stopped-flow spectroscopy to compare reaction rates under varying temperatures and catalysts .

Experimental Design Considerations

Q. What in vitro assays are most suitable for evaluating its kinase inhibition potential?

  • Methodological Answer :

  • Radioactive Assays : Use 32P^{32}\text{P}-ATP in kinase assays (e.g., JAK2/STAT3 pathway) with recombinant enzymes .
  • Luminescence-Based Detection : Pair with Ultra-sensitive chemiluminescent substrates (e.g., CDP-Star) for high-throughput screening .
  • Counter-Screens : Test against off-target kinases (e.g., EGFR, VEGFR) to assess selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.